3-(3-Ethoxy-benzyl)-piperidine
Description
Contextualization of Piperidine (B6355638) Derivatives in Chemical Biology and Medicinal Chemistry
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design and discovery of new drugs. nih.govnih.gov Its prevalence is remarkable, with piperidine-containing compounds featuring in over twenty classes of pharmaceuticals, ranging from anticancer agents and treatments for Alzheimer's disease to analgesics and antipsychotics. encyclopedia.pub This widespread application stems from the piperidine ring's ability to confer favorable physicochemical properties to a molecule, including modulating its solubility, lipophilicity, and pharmacokinetic profile. thieme-connect.com
The versatility of the piperidine ring allows for the introduction of various substituents at different positions, leading to a vast chemical space for exploration. nih.gov This structural diversity translates into a broad spectrum of biological activities. nih.govontosight.ai Natural products, such as the potent analgesic morphine and the anticholinergic agent atropine, contain fused piperidine rings, highlighting the biological relevance of this scaffold. encyclopedia.pub Synthetic piperidine derivatives are equally significant, with drugs like donepezil, a leading treatment for Alzheimer's disease, featuring this core structure. encyclopedia.pub The continuous exploration of novel piperidine derivatives remains a vibrant and productive area of research, promising the development of next-generation therapeutic agents. nih.govnih.gov
Rationale for Investigating 3-(3-Ethoxy-benzyl)-piperidine
The scientific impetus for investigating this compound lies in the strategic combination of its three key structural components: the piperidine ring, the benzyl (B1604629) group, and the ethoxy substituent. Each of these moieties is known to contribute to the biological activity and drug-like properties of molecules.
The piperidine ring , as established, is a well-validated scaffold in medicinal chemistry, often serving as a central framework for building molecules with diverse pharmacological effects. nih.govnih.gov Its presence suggests that this compound could interact with a variety of biological targets.
The benzyl group , attached to the third position of the piperidine ring, introduces a significant aromatic component. Benzylpiperidine derivatives have shown a wide range of biological activities, including analgesic, anti-inflammatory, and neuroactive effects. ontosight.ai Specifically, N-benzyl piperidine derivatives have been explored as potent inhibitors of enzymes like histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are relevant targets in Alzheimer's disease research. nih.gov
The ethoxy group at the meta-position of the benzyl ring is another critical feature. Ethoxy groups can influence a compound's lipophilicity, which in turn affects its ability to cross biological membranes and its metabolic stability. ontosight.ainih.gov The position of the ethoxy group can also dictate the molecule's interaction with protein binding pockets, potentially enhancing its potency and selectivity for a specific target. youtube.com The inclusion of an ethoxy group can be a strategic move in drug design to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. nih.gov
Therefore, the unique combination of these three structural elements in this compound provides a strong rationale for its investigation as a potential lead compound for the development of new therapeutic agents.
Overview of Current Research Landscape Pertaining to Structurally Related Benzylpiperidine and Ethoxy-Substituted Piperidine Compounds
The research landscape for compounds structurally related to this compound is rich and provides a solid foundation for predicting its potential biological activities.
Benzylpiperidine Derivatives: Research into benzylpiperidine compounds is extensive. For instance, various N-benzylpiperidine derivatives have been synthesized and evaluated for their potential in treating Alzheimer's disease by targeting enzymes like acetylcholinesterase. nih.govnih.gov Other studies have explored the analgesic and neuroactive properties of benzylpiperidines. ontosight.ai The position of the benzyl group on the piperidine ring is a critical determinant of activity, with 2-benzylpiperidine (B184556) and 4-amino-1-benzylpiperidine (B41602) showing distinct pharmacological profiles. ontosight.ai
Ethoxy-Substituted Piperidine Compounds: The introduction of an ethoxy group is a common strategy in medicinal chemistry to optimize the properties of a drug candidate. ontosight.ainih.gov For example, research on 3-(4-ethoxybenzyl)-2,6-piperidinedione highlights the interest in ethoxy-substituted piperidine structures for potential biological applications. ontosight.ai The ethoxy group can significantly impact a molecule's solubility, metabolic stability, and interaction with biological targets. ontosight.aiontosight.ai Studies on compounds like 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, which contains both a benzyl and an ethoxy group in a piperidine-related structure, have demonstrated affinity for dopamine (B1211576) receptors, suggesting potential applications in neurological disorders. mdpi.com
The existing body of research on these related compounds provides valuable insights into the potential of this compound. The known activities of benzylpiperidines and the modulating effects of the ethoxy group suggest that this compound could exhibit interesting pharmacological properties worthy of investigation.
Research Objectives and Scope for this compound Studies
Given the structural features of this compound and the research context provided by related compounds, future studies on this molecule should be guided by a clear set of objectives. The primary goal would be to comprehensively characterize its chemical and biological properties to determine its potential as a therapeutic agent.
Key Research Objectives:
Chemical Synthesis and Characterization: Develop and optimize a robust synthetic route for this compound. mdpi.com Thoroughly characterize the compound using modern analytical techniques to confirm its structure and purity.
Physicochemical Profiling: Determine key physicochemical properties such as solubility, lipophilicity (LogP), and pKa. This data is crucial for understanding its drug-like potential and for designing future formulations.
In Vitro Pharmacological Screening: Screen the compound against a broad panel of biological targets, with a particular focus on those known to be modulated by benzylpiperidine and ethoxy-substituted compounds. This could include enzymes like acetylcholinesterase and histone deacetylases, as well as various G-protein coupled receptors. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogues of this compound to understand the contribution of each structural component to its biological activity. This would involve modifying the position of the ethoxy group, substituting the benzyl ring with other aromatic systems, and altering the substitution pattern on the piperidine ring.
Metabolic Stability Assessment: Investigate the metabolic fate of the compound using in vitro models such as liver microsomes to identify potential metabolic soft spots and to predict its in vivo half-life. nih.gov
The scope of these studies would initially be confined to in vitro and in silico investigations to establish a foundational understanding of the compound's properties. Promising results would then warrant further exploration in more complex biological systems.
Structure
3D Structure
Properties
CAS No. |
955287-94-2 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-[(3-ethoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21NO/c1-2-16-14-7-3-5-12(10-14)9-13-6-4-8-15-11-13/h3,5,7,10,13,15H,2,4,6,8-9,11H2,1H3 |
InChI Key |
RHQBNQFPMVFZGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC2CCCNC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 3 Ethoxy Benzyl Piperidine and Its Analogues
Strategic Approaches to the Piperidine (B6355638) Core Synthesis
The piperidine ring is a ubiquitous structural motif in a vast number of natural products and pharmaceutical agents. Consequently, a plethora of synthetic strategies have been developed for its construction. These methods can be broadly categorized into asymmetric synthesis routes, catalytic hydrogenation and reduction strategies, and cyclization reactions.
Asymmetric Synthesis Routes to Enantioenriched 3-Substituted Piperidines
The biological activity of chiral piperidine derivatives is often highly dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to produce enantioenriched 3-substituted piperidines is of paramount importance. A notable approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.
Recent advancements have focused on catalytic enantioselective methods, which offer a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. For instance, rhodium-catalyzed asymmetric hydrogenation of N-iminopyridinium ylides has emerged as a powerful tool for accessing enantioenriched substituted piperidines. masterorganicchemistry.com Furthermore, a cross-coupling approach utilizing rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides access to a wide variety of enantioenriched 3-piperidines. snnu.edu.cnorganic-chemistry.org This three-step process involves the partial reduction of pyridine (B92270), followed by the key asymmetric carbometalation, and a final reduction to yield the desired piperidine. snnu.edu.cnorganic-chemistry.org Chemo-enzymatic dearomatization of activated pyridines also presents a valuable strategy for preparing substituted piperidines with precise stereocontrol. google.com A divergent synthesis of 3,5-dioxygenated piperidines has also been described, employing chemoenzymatic methods to obtain a mixture of cis- and trans-diols, which can be further resolved and transformed. nih.gov
Table 1: Comparison of Asymmetric Synthesis Routes for 3-Substituted Piperidines
| Method | Key Features | Advantages |
| Rh-catalyzed asymmetric hydrogenation of N-iminopyridinium ylides | Use of a chiral rhodium catalyst. | High enantioselectivity. |
| Rh-catalyzed asymmetric carbometalation | Three-step process from pyridine. | Access to a wide variety of enantioenriched products. snnu.edu.cnorganic-chemistry.org |
| Chemo-enzymatic dearomatization | Combination of chemical and enzymatic steps. | Precise stereochemical control. google.com |
| Divergent synthesis using chemoenzymatic methods | Formation of diastereomeric intermediates. | Access to multiple stereoisomers from a common precursor. nih.gov |
Catalytic Hydrogenation and Reduction Strategies for Piperidine Ring Formation
Catalytic hydrogenation of pyridine precursors is a classical and widely employed method for the synthesis of the piperidine core. This approach is attractive due to its high efficiency and the ready availability of a diverse range of substituted pyridines. The choice of catalyst, solvent, and reaction conditions plays a critical role in the outcome of the hydrogenation, particularly in the presence of other reducible functional groups.
Commonly used catalysts include platinum oxide (PtO2), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). organic-chemistry.orgasianpubs.orgresearchgate.net The hydrogenation can be performed under various pressures of hydrogen gas and in different solvents, such as acetic acid or ethanol. asianpubs.org For instance, the catalytic hydrogenation of substituted pyridines with PtO2 in glacial acetic acid has been reported to be an effective method for the synthesis of piperidine derivatives. asianpubs.org Rhodium catalysts have also proven to be highly effective for the hydrogenation of pyridines under mild conditions. liverpool.ac.uk
Reductive amination represents another versatile strategy for piperidine ring formation. masterorganicchemistry.comresearchgate.net This method involves the reaction of a dicarbonyl compound with an amine, followed by reduction of the intermediate imine or enamine to form the piperidine ring. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. masterorganicchemistry.comresearchgate.net
Table 2: Catalysts and Conditions for Piperidine Synthesis via Hydrogenation
| Catalyst | Substrate | Conditions | Key Findings |
| Platinum Oxide (PtO2) | Substituted Pyridines | H2 (50-70 bar), Acetic Acid, RT | Effective for a range of substituted pyridines. asianpubs.org |
| Rhodium on Carbon (Rh/C) | Pyridine Derivatives | H2, various solvents | High activity for pyridine ring reduction. liverpool.ac.uk |
| Palladium on Carbon (Pd/C) | 3-(3-Ethoxybenzyl)pyridine | H2, Ethanol | Standard conditions for pyridine ring saturation. |
Cyclization Reactions in Piperidine Scaffolding
Intramolecular cyclization reactions provide a powerful means of constructing the piperidine ring from acyclic precursors. These strategies often offer excellent control over regioselectivity and stereoselectivity. A variety of cyclization methods have been developed, including those based on radical, cationic, and anionic intermediates.
One prominent approach involves the intramolecular hydroamination of unsaturated amines, catalyzed by transition metals. This reaction directly forms the C-N bond of the piperidine ring. Another important strategy is the intramolecular Michael addition, where a nucleophilic amine attacks an α,β-unsaturated carbonyl compound within the same molecule. Furthermore, ring-closing metathesis (RCM) has emerged as a versatile tool for the synthesis of a wide range of heterocyclic compounds, including piperidines. This reaction, typically catalyzed by ruthenium-based catalysts, involves the formation of a carbon-carbon double bond to close the ring. The resulting unsaturated piperidine can then be reduced to the corresponding saturated derivative.
Targeted Introduction of Ethoxy and Benzyl (B1604629) Moieties in Piperidine Derivatives
The synthesis of 3-(3-ethoxy-benzyl)-piperidine requires the specific and efficient introduction of both the 3-benzyl group and the meta-ethoxy substituent on the aromatic ring. This can be achieved either by starting with a pre-functionalized building block or by introducing these groups at a later stage in the synthesis.
Etherification Strategies for Ethoxy Group Integration
The ethoxy group can be introduced onto the aromatic ring through various etherification methods. The Williamson ether synthesis is a classic and reliable method that involves the reaction of a phenoxide with an ethyl halide. In the context of synthesizing this compound, this would typically involve the etherification of a 3-(3-hydroxybenzyl)piperidine precursor. The reaction is generally carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the phenol.
Alternatively, the ethoxy group can be incorporated from the start by using a commercially available or readily synthesized starting material that already contains the 3-ethoxyphenyl moiety. For example, 3-ethoxybenzaldehyde (B1676413) or 3-bromophenetole (B1265880) can serve as precursors for the introduction of the 3-ethoxybenzyl group.
Benzylation Methods at Specific Piperidine Positions
The introduction of the benzyl group at the 3-position of the piperidine ring is a key step in the synthesis of the target molecule. A particularly effective method for achieving this is through a Grignard reaction. researchgate.net This approach involves the reaction of a pyridine-3-carboxaldehyde with a Grignard reagent, such as 3-ethoxyphenylmagnesium bromide. The resulting secondary alcohol can then be deoxygenated and the pyridine ring reduced in a one-pot procedure using a palladium catalyst to afford the desired this compound. researchgate.net
Another powerful method for forming the C-C bond between the piperidine ring and the benzyl group is the Suzuki coupling reaction. harvard.edu This palladium-catalyzed cross-coupling reaction involves the reaction of a 3-halopiperidine derivative (e.g., 3-bromopiperidine) with a 3-ethoxybenzylboronic acid or a related organoboron reagent. harvard.edu This method offers a high degree of functional group tolerance and is widely used in modern organic synthesis.
Reductive amination can also be employed to introduce the benzyl group. masterorganicchemistry.comresearchgate.net This would involve the reaction of a suitable piperidine precursor, such as 3-aminopiperidine, with 3-ethoxybenzaldehyde, followed by reduction of the resulting imine.
Table 3: Methods for the Introduction of the Benzyl Group at the 3-Position of Piperidine
| Method | Key Reactants | Advantages |
| Grignard Reaction | Pyridine-3-carboxaldehyde, 3-ethoxyphenylmagnesium bromide | One-pot deoxygenation and reduction possible. researchgate.net |
| Suzuki Coupling | 3-Halopiperidine, 3-ethoxybenzylboronic acid | High functional group tolerance. harvard.edu |
| Reductive Amination | 3-Aminopiperidine, 3-ethoxybenzaldehyde | Versatile method for C-N bond formation. masterorganicchemistry.comresearchgate.net |
Derivatization and Structural Modification Strategies for this compound
The structural framework of this compound offers multiple sites for chemical modification, enabling the generation of a diverse library of analogues. These modifications can be targeted at the piperidine ring, the benzyl moiety, or the ethoxy group, allowing for a systematic investigation of structure-activity relationships.
The diversification of the this compound scaffold can be achieved through a variety of chemical transformations. The nitrogen atom of the piperidine ring is a common site for derivatization, such as N-alkylation or N-acylation, to introduce different functional groups. For instance, derivatives like Ethyl 3-benzyl-1-[(3-ethoxy-3-oxopropyl)carbamoyl]-3-piperidinecarboxylate have been synthesized, showcasing the modification of the piperidine nitrogen.
Furthermore, modern synthetic methods allow for the direct functionalization of the piperidine ring's C-H bonds. Rhodium-catalyzed C-H insertion reactions, for example, can be employed for the site-selective introduction of substituents at various positions on the piperidine ring. The regioselectivity of these reactions can often be controlled by the choice of catalyst and protecting groups on the nitrogen atom. This approach provides a powerful tool for creating analogues with substitution patterns that might be difficult to achieve through traditional ring construction methods.
A general scheme for the synthesis of piperidine modification analogues involves several key steps that can be adapted for the diversification of this compound nih.gov. These steps may include:
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with various arylboronic acids or their pinacol (B44631) esters, can be used to modify the aromatic ring of the benzyl group nih.gov.
Amide Bond Formation: The piperidine nitrogen can be acylated using a range of carboxylic acids, acyl chlorides, or sulfonyl chlorides to introduce diverse amide and sulfonamide functionalities nih.gov.
Functional Group Interconversion: Existing functional groups on the scaffold can be transformed. For example, ester groups can be hydrolyzed to carboxylic acids, which can then be further derivatized into amides or other functional groups nih.gov.
These transformations are often carried out using microwave-assisted synthesis to accelerate reaction times and improve yields nih.gov. The table below summarizes some potential chemical transformations for the diversification of the this compound core structure.
| Reaction Type | Reagents and Conditions | Potential Modification Site |
| N-Alkylation | Alkyl halides, base | Piperidine Nitrogen |
| N-Acylation | Acyl chlorides, triethylamine | Piperidine Nitrogen |
| Suzuki Coupling | Arylboronic acids, Pd(PPh3)4, Na2CO3 | Benzyl Ring |
| Amide Coupling | Carboxylic acids, EDC, DMAP | Piperidine Nitrogen |
| Sulfonylation | Sulfonyl chlorides, triethylamine | Piperidine Nitrogen |
The 3-position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, the development of stereoselective synthetic methods to access enantiopure forms of this compound is of significant interest.
Recent advances in asymmetric catalysis have provided powerful tools for the synthesis of enantioenriched 3-substituted piperidines. One notable approach is the rhodium-catalyzed asymmetric reductive Heck reaction. This method can be applied to the synthesis of 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding chiral piperidines.
While a generally applicable asymmetric route to all 3-substituted piperidines remains an area of active research, several strategies have been developed for the enantioselective synthesis of related structures. These methods often involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the reaction. For instance, the enantioselective synthesis of 3,4,5-trisubstituted piperidines has been reported, highlighting the progress in controlling stereochemistry in complex piperidine systems.
The development of stereoselective routes to this compound would likely involve either the use of a chiral starting material or the application of an asymmetric catalytic step. Potential strategies could include:
Asymmetric Hydrogenation: The reduction of a corresponding prochiral pyridinium (B92312) salt or tetrahydropyridine (B1245486) precursor using a chiral catalyst.
Chiral Pool Synthesis: Starting from a readily available enantiopure building block that contains the piperidine core.
Enzymatic Resolution: Separation of a racemic mixture of this compound using a stereoselective enzyme.
The table below outlines some modern stereoselective synthetic approaches that could be adapted for the synthesis of enantiopure this compound.
| Methodology | Catalyst/Reagent | Key Transformation |
| Asymmetric Reductive Heck Reaction | Rhodium complex with chiral ligand | Asymmetric carbometalation of a dihydropyridine |
| Asymmetric Hydrogenation | Iridium, Rhodium, or Ruthenium complexes with chiral ligands | Enantioselective reduction of a prochiral precursor |
| Organocatalysis | Chiral amines or phosphoric acids | Asymmetric functionalization of the piperidine ring |
Challenges and Future Directions in this compound Synthesis
Despite the advances in synthetic methodologies, several challenges remain in the synthesis of this compound and its analogues, particularly concerning large-scale production and the development of more sustainable processes.
One of the primary challenges is the development of cost-effective and scalable synthetic routes. Many of the advanced catalytic systems, while highly effective, may rely on expensive and rare transition metals like palladium and rhodium. The synthesis of the required ligands for asymmetric catalysis can also be complex and costly.
Future directions in the synthesis of piperidine derivatives are focused on addressing these challenges and expanding the synthetic toolbox. A key trend is the move towards more sustainable and environmentally friendly methods. This includes the development of catalysts based on more abundant and less toxic metals, such as iron, and the use of greener reaction conditions, such as water as a solvent or solvent-free reactions. The development of bio-based routes to piperidine derivatives is also an emerging area of interest.
Another future direction is the development of modular and streamlined synthetic strategies. Recently, a novel two-stage process combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling has been reported to simplify the synthesis of complex piperidines news-medical.net. This modular approach significantly reduces the number of synthetic steps and avoids the need for protecting groups and expensive precious metal catalysts news-medical.net. Such innovative strategies could be applied to the synthesis of this compound and its analogues, enabling more rapid and efficient access to a wider range of compounds for screening and development.
Furthermore, the continued exploration of new catalytic systems, including organocatalysis and photocatalysis, is expected to provide new and powerful methods for the construction and functionalization of the piperidine ring. These approaches offer the potential for novel reactivity and selectivity, further expanding the accessible chemical space around the this compound scaffold.
Advanced Computational Chemistry and Molecular Modeling Studies of 3 3 Ethoxy Benzyl Piperidine
Quantum Chemical Calculations and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the accurate prediction of various molecular and spectroscopic characteristics. nih.govmdpi.com
Density Functional Theory (DFT) for Molecular Structure Optimization and Electronic Properties (HOMO/LUMO)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-(3-Ethoxy-benzyl)-piperidine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G**, are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. nih.govepstem.net This optimized structure represents the molecule's lowest energy conformation.
Once the structure is optimized, DFT is used to calculate key electronic properties. Among the most important are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. mdpi.comepstem.net While specific DFT studies on this compound are not prevalent, analysis of similar N-benzyl piperidine (B6355638) structures shows that the piperidine ring's nitrogen and the aromatic benzyl (B1604629) group are key sites for electronic activity. nih.gov
Prediction of Vibrational Frequencies (Infrared Spectroscopy) and NMR Chemical Shifts (¹H-NMR, ¹³C-NMR)
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule's bonds. epstem.net These frequencies correspond to the absorption peaks in an IR spectrum. rsc.org For this compound, characteristic vibrational modes would include C-H stretching from the aromatic and aliphatic regions (typically around 2850-3100 cm⁻¹), C-N stretching of the piperidine ring, and C-O stretching of the ethoxy group. vscht.czlibretexts.org Comparing the theoretically calculated spectrum with experimental data helps confirm the molecule's structure and functional groups. epstem.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. epstem.netnrel.gov These predictions are valuable for assigning signals in experimental NMR spectra, which is a cornerstone of chemical structure elucidation. mdpi.com For this compound, calculations would predict distinct chemical shifts for the protons and carbons of the piperidine ring, the benzyl group, and the ethoxy substituent, taking into account their unique electronic environments. niscpr.res.in
Table 1: Predicted Spectroscopic Data Types for this compound This table is illustrative of the types of data generated from computational predictions.
| Spectroscopic Data | Predicted Feature | Approximate Expected Region |
|---|---|---|
| IR Frequency | Aromatic C-H Stretch | 3000-3100 cm⁻¹ |
| Aliphatic C-H Stretch | 2850-3000 cm⁻¹ | |
| C-O Stretch (Ether) | 1050-1150 cm⁻¹ | |
| ¹H-NMR Shift | Aromatic Protons (H) | 6.7-7.3 ppm |
| Methylene Protons (-CH₂-) | 2.5-3.5 ppm | |
| Piperidine Ring Protons (H) | 1.5-3.0 ppm | |
| ¹³C-NMR Shift | Aromatic Carbons (C) | 110-160 ppm |
Analysis of Atomic Charges and Molecular Surface Maps
DFT calculations can also determine the distribution of electron density within the molecule, often visualized through molecular surface maps.
Mulliken Atomic Charges: This analysis assigns a partial charge to each atom in the molecule, indicating regions that are electron-rich (negative charge) or electron-poor (positive charge). For this compound, the nitrogen atom of the piperidine ring and the oxygen atom of the ethoxy group are expected to be electron-rich centers. epstem.net
Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the electrostatic potential on the molecule's surface. These maps are color-coded to show regions of negative potential (red), which are susceptible to electrophilic attack, and positive potential (blue), which are prone to nucleophilic attack. MEP maps are invaluable for understanding and predicting intermolecular interactions. epstem.net
Molecular Docking and Ligand-Receptor Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is central to structure-based drug design. nih.govresearchgate.net
Elucidation of Binding Modes and Affinities with Biological Targets
For a compound like this compound, which contains a piperidine scaffold common in bioactive molecules, docking studies can elucidate how it might bind to a biological target, such as an enzyme or a receptor. nih.govresearchgate.net The process involves placing the ligand into the binding site of a receptor in various conformations and orientations. A scoring function then estimates the binding affinity (often expressed as a binding energy or Kᵢ value) for each pose. nih.gov The pose with the best score represents the most likely binding mode. nih.gov Studies on related piperidine derivatives have successfully used docking to identify their binding modes within targets like the sigma-1 receptor and acetylcholinesterase. researchgate.netnih.gov
Investigation of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Analysis of the best-docked pose reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for binding affinity and selectivity. nih.gov For this compound, several key interactions would be investigated:
Hydrogen Bonding: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, or, if protonated, a hydrogen bond donor. The oxygen of the ethoxy group can also act as a hydrogen bond acceptor. These interactions with polar amino acid residues (e.g., Asp, Glu, Ser) in a receptor are often crucial for anchoring the ligand. nih.govnih.gov
Hydrophobic Interactions: The benzyl group and the ethyl part of the ethoxy group are hydrophobic and can form favorable interactions with nonpolar amino acid residues like Leucine, Isoleucine, and Valine in the binding pocket. nih.gov
Cation-π Interactions: If the piperidine nitrogen is protonated (positively charged), it can form a strong cation-π interaction with the electron-rich aromatic rings of amino acids such as Phenylalanine, Tyrosine, or Tryptophan. The N-benzyl piperidine motif is well-known for engaging in such crucial interactions. nih.govnih.gov
Table 2: Potential Intermolecular Interactions for this compound This table lists the types of interactions that would be analyzed in a typical molecular docking study.
| Molecular Moiety | Potential Interaction Type | Interacting Receptor Residues (Examples) |
|---|---|---|
| Piperidine Nitrogen | Hydrogen Bonding (as acceptor) | Ser, Thr, Asn |
| Hydrogen Bonding (as donor, if protonated) | Asp, Glu | |
| Salt Bridge / Ionic Interaction (if protonated) | Asp, Glu | |
| Cation-π Interaction (if protonated) | Phe, Tyr, Trp | |
| Ethoxy Oxygen | Hydrogen Bonding (as acceptor) | Ser, Thr, Asn |
| Benzyl Ring | π-π Stacking | Phe, Tyr, Trp |
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing a detailed picture of their motions and interactions. For this compound, MD simulations are crucial for understanding its dynamic nature, both in isolation and when interacting with a biological receptor.
While specific ligand-receptor complex studies for this compound are not extensively documented, the methodology of trajectory analysis from MD simulations of similar piperidine derivatives provides a clear blueprint for how such investigations would proceed. researchgate.net In a typical study, the compound would be docked into the binding site of a target protein, and the resulting complex would be subjected to MD simulations over a timescale of nanoseconds to microseconds.
The analysis of the simulation trajectory—the series of molecular "snapshots" over time—reveals critical information about the stability of the ligand's binding pose and the key interactions that maintain the complex. For instance, in studies of other piperidine-based ligands, trajectory analysis has been used to identify crucial hydrogen bonds and hydrophobic interactions with specific amino acid residues within the receptor's binding pocket. nih.govrsc.org The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often calculated to assess the stability of the complex over the simulation time. A stable complex is generally indicated by a low and converging RMSD value. nih.gov
Furthermore, analysis of the trajectory can reveal conformational changes in both the ligand and the receptor upon binding, a phenomenon known as "induced fit." This dynamic interplay is often essential for biological activity. For this compound, such analysis would highlight the flexibility of the ethoxy-benzyl and piperidine moieties and their role in adapting to the topology of the binding site.
Table 1: Key Parameters in Trajectory Analysis of Ligand-Receptor Complexes
| Parameter | Description | Significance for this compound |
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions in the ligand and protein from a reference structure over time. | Assesses the stability of the binding pose of this compound within the receptor active site. |
| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds between the ligand and receptor. | Determines the key hydrogen bond donors and acceptors on this compound (e.g., the piperidine nitrogen) that are crucial for binding affinity. |
| Hydrophobic Interaction Analysis | Maps the non-polar contacts between the ligand and receptor. | Elucidates the role of the ethoxy-benzyl group in establishing favorable hydrophobic interactions within the binding pocket. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights the flexible regions of both the ligand and the protein, indicating conformational adaptability during binding. |
| Principal Component Analysis (PCA) | A statistical method to identify the dominant modes of motion in the system. | Can reveal large-scale conformational changes in the receptor induced by the binding of this compound. |
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize steric strain. wikipedia.org However, the presence of substituents can influence the equilibrium between different conformers. For this compound, the key conformational questions revolve around the orientation of the benzyl group on the piperidine ring (axial vs. equatorial) and the rotational freedom of the ethoxy group.
In solution, these different conformations are in a dynamic equilibrium. Computational methods, such as quantum mechanics (QM) calculations and MD simulations in an explicit solvent environment, can be used to predict the relative energies of these conformers and thus their populations at a given temperature. nih.gov Studies on N-substituted piperidines have shown that the preference for the axial or equatorial position of the substituent is influenced by a balance of steric and electronic effects. acs.org The equatorial position is generally favored for bulky substituents to avoid steric clashes. dntb.gov.ua
For this compound, it is highly probable that the 3-ethoxy-benzyl group will preferentially occupy the equatorial position on the piperidine ring to minimize steric hindrance. The ethoxy group's conformation on the benzene (B151609) ring will also be influenced by its electronic interaction with the ring and steric hindrance with adjacent atoms. Understanding these conformational preferences is vital, as only specific conformations may be able to bind effectively to a biological target.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are important for a desired biological effect.
While a specific QSAR model for this compound is not available, the methodology for developing such a model is well-established from studies on other classes of piperidine derivatives. nih.gov The first step involves synthesizing a series of analogs of this compound with variations at different positions (e.g., on the piperidine ring or the benzyl group) and measuring their biological activity against a specific target.
Next, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov
A robust QSAR model should have good statistical quality, indicated by parameters like a high squared correlation coefficient (R²) and a high cross-validated R² (q²). Such a model can then be used to predict the activity of newly designed compounds before they are synthesized, thereby prioritizing the most promising candidates. nih.gov
The true power of QSAR lies in its ability to identify the key molecular features that drive biological activity. For instance, a QSAR study on piperine (B192125) analogs as efflux pump inhibitors revealed that the partial negative surface area and the molecular shadow are significant descriptors. nih.gov Another study on benzopyran derivatives highlighted the importance of the van der Waals surface area of hydrophobic atoms. nih.gov
For a hypothetical QSAR model of this compound analogs, one might expect the following types of descriptors to be important:
Hydrophobic descriptors (e.g., LogP): The ethoxy-benzyl group contributes significantly to the lipophilicity of the molecule, which is often crucial for membrane permeability and interaction with hydrophobic binding pockets.
Steric descriptors (e.g., molecular volume, surface area): The size and shape of the molecule, dictated by the piperidine ring and its substituent, will influence how well it fits into a receptor's binding site.
Electronic descriptors (e.g., partial charges, dipole moment): The distribution of electrons in the molecule, particularly around the piperidine nitrogen and the oxygen of the ethoxy group, will govern its ability to form hydrogen bonds and other electrostatic interactions.
By identifying these key descriptors, medicinal chemists can make more informed decisions about which parts of the molecule to modify to enhance its activity.
Table 2: Common Molecular Descriptors in QSAR Studies and Their Potential Relevance to this compound
| Descriptor Class | Example Descriptors | Potential Influence on the Activity of this compound Analogs |
| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Govern electrostatic interactions, hydrogen bonding capacity of the piperidine nitrogen and ethoxy oxygen, and chemical reactivity. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Influence the overall size and shape of the molecule, affecting its fit within a binding site. |
| Hydrophobic | LogP, Polar surface area (PSA) | Determine the molecule's solubility, membrane permeability, and ability to engage in hydrophobic interactions. |
| Topological | Connectivity indices, Shape indices | Describe the branching and overall shape of the molecule, which can be critical for receptor recognition. |
| 3D-Descriptors | 3D-MoRSE descriptors, WHIM descriptors | Capture three-dimensional aspects of the molecular structure, providing a more detailed representation for QSAR modeling. |
Virtual Screening and Lead Optimization through Computational Approaches
Computational methods are also powerful tools for discovering new active compounds and for refining existing ones to improve their therapeutic potential.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either ligand-based or structure-based. In a ligand-based approach, a known active molecule (like a hypothetical active this compound) is used as a template to search for other molecules with similar properties.
In a structure-based virtual screening campaign, the three-dimensional structure of the target receptor is used. A library of compounds is computationally "docked" into the binding site of the receptor, and a scoring function is used to estimate the binding affinity of each compound. researchgate.net This allows for the rapid screening of millions of compounds, prioritizing a smaller, more manageable number for experimental testing.
Once a "hit" compound like this compound is identified, computational lead optimization techniques can be employed to improve its properties. nih.govpatsnap.com This involves making systematic in silico modifications to the molecule's structure and evaluating the impact on its predicted activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. For example, analogs of this compound could be designed by:
Modifying the substitution on the benzyl ring: Introducing different functional groups at various positions to probe for additional interactions with the receptor.
Altering the piperidine ring: Introducing substituents on the piperidine ring to modulate its conformation and interactions.
Bioisosteric replacement: Replacing the ethoxy group with other functionalities to improve properties like metabolic stability or binding affinity.
This iterative cycle of computational design, prediction, and subsequent synthesis and testing can significantly accelerate the drug discovery process. patsnap.com
Mechanistic Investigations of Biological Activities of 3 3 Ethoxy Benzyl Piperidine Through in Vitro Assays and Structure Activity Relationships
Receptor Binding Affinities and Selectivity Profiling
There is no specific information available in the scientific literature detailing the receptor binding affinities or selectivity profile for 3-(3-Ethoxy-benzyl)-piperidine.
G-Protein Coupled Receptor (GPCR) Interaction Studies (e.g., Dopamine (B1211576) Receptors, Histamine Receptors, Chemokine Receptors)
No studies were identified that have investigated the binding or functional activity of this compound at dopamine, histamine, chemokine, or other G-Protein Coupled Receptors. While numerous benzyl-piperidine derivatives have been explored as ligands for these receptors, the specific substitution pattern of this compound has not been characterized in this context.
Radioligand Displacement Assays for Target Affinity Determination
No data from radioligand displacement assays for this compound are available. Consequently, its binding affinity (Ki) or inhibitory constants (IC50) for any specific biological target have not been determined or published.
Enzyme Inhibition Studies of this compound
No published research was found on the effects of this compound as an enzyme inhibitor.
In Vitro Enzyme Activity Assays for Potency Determination (IC50 values)
There are no reports of in vitro enzyme activity assays being conducted to determine the potency (IC50 values) of this compound against any enzyme.
Mechanistic Characterization of Enzyme Inhibition
In the absence of any primary inhibition data, no mechanistic studies (e.g., determining competitive, non-competitive, or uncompetitive inhibition) have been performed for this compound.
Cellular Functional Assays for Modulatory Effects of this compound
No studies describing the use of cellular functional assays to evaluate the modulatory effects of this compound have been published. Research on related piperidine (B6355638) compounds in cellular models exists, but this information cannot be extrapolated to the specific compound .
Assessment of Cellular Signaling Pathway Modulation
The interaction of piperidine derivatives with cellular signaling pathways is a critical area of investigation. While direct studies on this compound are limited, research on related piperidine-containing compounds offers insights into potential mechanisms. For instance, piperine (B192125), a well-known alkaloid containing a piperidine ring, has been shown to inhibit TGF-β signaling pathways. nih.gov This inhibition is crucial as the TGF-β pathway is involved in processes like cell growth, differentiation, and apoptosis. Furthermore, piperine has been observed to affect the JNK signaling pathway, which is involved in cellular stress responses and apoptosis. nih.gov These studies on analogous structures suggest that the this compound scaffold could potentially modulate key cellular signaling cascades, a hypothesis that warrants further specific investigation.
Evaluation of Cellular Response Mechanisms (e.g., receptor activation/inhibition)
The piperidine scaffold is a common feature in ligands designed for various receptors and transporters. Studies on N-benzyl piperidine derivatives have demonstrated their affinity for dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.gov For example, a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines showed varying affinities and selectivities for these transporters, with some compounds displaying low nanomolar affinity for DAT. nih.gov
Another related compound, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, was found to have a notable affinity for the human dopamine D2 receptor, with a Ki of 151 nM. mdpi.com Molecular docking studies of this molecule indicated that the protonatable nitrogen atom of the piperidine ring forms a key interaction with an aspartate residue (Asp) in the receptor's binding site. mdpi.com This highlights the importance of the piperidine nitrogen in receptor engagement. While these examples are not of this compound itself, they underscore the capacity of the benzyl-piperidine framework to interact specifically with critical neurological receptors and transporters.
Studies on Specific Cellular Processes (e.g., apoptosis, cell viability, cellular proliferation)
The impact of piperidine derivatives on fundamental cellular processes like apoptosis, viability, and proliferation has been a focus of anticancer research. For example, certain (3E,5E)-3,5-bis(benzylidene)-4-piperidones, which share the piperidine core, have shown significant cytotoxic activity against cancer cell lines. mdpi.com The inhibitory effect of these types of compounds on cell proliferation is often linked to their ability to induce G2/M cell cycle arrest and apoptosis. researchgate.net
In studies on other related heterocyclic compounds, such as (Z)-3-(benzylidene)indolin-2-ones, specific derivatives were found to inhibit tumor cell proliferation by inducing apoptosis. nih.gov This was confirmed through Hoechst staining and annexin-V binding assays. Furthermore, these compounds were shown to activate caspase-3, increase the expression of the pro-apoptotic protein Bax, and decrease the expression of the anti-apoptotic protein Bcl-2 in human prostate cancer cells. nih.gov These findings illustrate the potential for compounds containing a benzylidene moiety linked to a heterocyclic ring to modulate critical cellular life and death processes.
Structure-Activity Relationship (SAR) Elucidation of this compound Derivatives
The systematic exploration of the structure-activity relationships (SAR) of this compound and its analogs is crucial for optimizing their biological activity. This involves modifying the core scaffold and correlating these structural changes with their effects on biological targets to identify key pharmacophoric features.
Systematic Modification of this compound Scaffold
Medicinal chemistry campaigns often involve the systematic modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, modifications can be envisioned at several positions:
The Piperidine Ring: Altering the substitution pattern or stereochemistry of the piperidine ring can significantly impact activity.
The Benzyl (B1604629) Group: Modifications to the benzyl substituent at the 3-position of the piperidine ring are a key area for SAR studies. This includes changing the position and nature of the substituent on the phenyl ring.
The Ethoxy Group: The ethoxy group can be replaced with other alkoxy groups of varying chain lengths (e.g., methoxy (B1213986), propoxy) or with other functional groups (e.g., hydroxyl, halogen) to probe the effect on binding and activity. wikipedia.org
Correlation of Structural Changes with Modulatory Effects on Biological Targets
SAR studies on related scaffolds have provided valuable insights. For instance, in the development of benzimidazole (B57391) opioids, it was found that substitution on the benzyl ring significantly affects analgesic potency. The order of potency for substitutions at the 4-position was determined to be: ethoxy > isopropyloxy > n-propyloxy > methoxy. wikipedia.org This demonstrates that an ethoxy group can be highly favorable for the biological activity of certain benzyl-containing scaffolds.
In a different series of N-benzyl piperidines targeting monoamine transporters, substituents at the ortho and meta positions of the N-benzyl ring led to a broad range of selectivities for DAT versus SERT. nih.gov This highlights how positional changes of substituents on the benzyl ring can fine-tune the biological activity profile of the molecule. Similarly, in a series of piperidine-3-carboxamide derivatives, modifications to the substituents were correlated with their inhibitory activities against the enzyme cathepsin K, leading to the identification of a compound with an IC50 value of 0.08 µM. researchgate.net
Identification of Pharmacophore Features for Optimized Activity
Through comprehensive SAR studies, a pharmacophore model can be developed. This model defines the essential structural features required for biological activity. For benzyl-piperidine derivatives, key pharmacophoric features often include:
A basic nitrogen atom: The piperidine nitrogen is typically protonated at physiological pH and often forms a crucial ionic interaction with an acidic residue (e.g., Aspartic Acid) in the target protein. mdpi.com
An aromatic ring: The benzyl group's phenyl ring frequently engages in hydrophobic or π-π stacking interactions within the receptor's binding pocket. mdpi.com
A specific substitution pattern: The position and nature of substituents on the phenyl ring, such as the 3-ethoxy group, are critical for optimizing potency and selectivity. The ethoxy group, for example, can act as a hydrogen bond acceptor and its size and lipophilicity can influence how the ligand fits into the binding site. wikipedia.org
By integrating data from various analogs, researchers can construct a detailed pharmacophore model to guide the design of new, more potent, and selective derivatives of this compound for specific therapeutic targets.
Comparative Analysis with Known Ligands and Inhibitors
The biological activity profile of this compound can be contextualized through a comparative analysis with known ligands and inhibitors that share structural similarities. While direct, comprehensive in vitro assay data for this compound is not extensively available in publicly accessible literature, its potential interactions with various biological targets can be inferred from structure-activity relationship (SAR) studies of related benzylpiperidine, morphinan (B1239233), and other piperidine-containing compounds.
A significant body of research exists for N-benzylpiperidine derivatives, particularly concerning their interaction with monoamine transporters, which include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). For instance, studies on a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl)piperidines have demonstrated that substituents on the benzyl ring play a crucial role in modulating the affinity and selectivity for these transporters. While some analogs in these series exhibit low nanomolar affinity for DAT, their affinity for SERT and NET varies, leading to a broad range of selectivity ratios researchgate.net. The introduction of an ethoxy group at the meta-position of the benzyl ring, as in this compound, would likely influence these binding affinities, though specific data is needed for a precise comparison.
In the realm of opioid receptor ligands, the substitution pattern on the benzyl moiety is a well-established determinant of activity. Research on 3-benzylaminomorphinan derivatives has shown that the position of alkoxy groups on the benzyl ring significantly affects binding affinity and selectivity for the μ (mu), δ (delta), and κ (kappa) opioid receptors. For example, a methoxy group at the meta-position of the benzyl ring in some morphinan analogs was found to restore subnanomolar binding affinity to the μ-opioid receptor (MOR) and improve selectivity against the δ-opioid receptor (DOR). Given the structural and electronic similarities between a methoxy and an ethoxy group, it is plausible that the 3-ethoxy substitution in this compound could confer significant affinity for opioid receptors. Furthermore, within the class of benzimidazole opioids, it has been noted that an ethoxy substitution on the benzyl ring is more favorable for analgesic potency than a methoxy group, suggesting the potential for potent opioid receptor interaction.
The piperidine core itself is a key pharmacophore for sigma receptor (σR) ligands. Comparative studies between piperidine and piperazine (B1678402) derivatives have highlighted the importance of this ring system for sigma-1 (σ1R) and sigma-2 (σ2R) receptor affinity. In many instances, piperidine-containing compounds exhibit higher affinity and selectivity for the σ1R compared to their piperazine counterparts. This suggests that this compound may possess notable affinity for sigma receptors, a hypothesis that would require confirmation through in vitro binding assays against known sigma receptor ligands such as (+)-pentazocine.
The following tables provide comparative data for related compounds, which can serve as a basis for estimating the potential activity profile of this compound.
Table 1: Comparative Binding Affinities of N-Benzylpiperidine Analogs at Monoamine Transporters
| Compound/Analog Class | Target | Binding Affinity (Ki, nM) | Reference |
| Substituted N-benzyl piperidines | DAT | Low nanomolar range for several analogs | researchgate.net |
| Substituted N-benzyl piperidines | SERT | Variable | researchgate.net |
| Substituted N-benzyl piperidines | NET | Generally low affinity | researchgate.net |
This table illustrates the general affinity profile of N-benzylpiperidine derivatives for monoamine transporters. The precise impact of the 3-ethoxy substitution remains to be determined.
Table 2: Comparative Binding Affinities of 3-Substituted Benzylaminomorphinan Derivatives at Opioid Receptors
| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | Reference |
| m-Methoxybenzyl analog | Subnanomolar | Higher than MOR | Not specified | |
| p-Methoxybenzyl analog | Subnanomolar | Higher than MOR | Not specified | |
| o-Hydroxybenzyl analog | 1.7 | Not specified | Not specified |
This table highlights the influence of substitutions on the benzyl ring on opioid receptor affinity in a related class of compounds.
Table 3: Comparative Sigma-1 Receptor Affinity of Piperidine vs. Piperazine Analogs
| Compound Class | σ1R Ki (nM) | Reference |
| Piperidine derivatives | Generally high affinity | |
| Piperazine derivatives | Generally lower affinity than piperidine analogs |
This table indicates the preference of the piperidine scaffold for the sigma-1 receptor.
Advanced Spectroscopic and Analytical Characterization for Research Purity and Structural Elucidation of 3 3 Ethoxy Benzyl Piperidine
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For 3-(3-Ethoxy-benzyl)-piperidine, with a molecular formula of C₁₄H₂₁NO, the theoretical exact mass can be calculated. HRMS analysis, often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, measures the experimental mass with precision in the parts-per-million (ppm) range.
The expected monoisotopic mass for the protonated molecule [M+H]⁺ is compared against the measured value. A close correlation between the theoretical and observed mass, typically with an error of less than 5 ppm, provides strong evidence for the compound's elemental formula, C₁₄H₂₂NO⁺. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. whiterose.ac.uk
Table 1: HRMS Data for this compound
| Species | Molecular Formula | Calculated Mass | Observed Mass |
|---|
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H (Proton) and ¹³C (Carbon-13) NMR spectra provide the foundational data for structural assignment. Each unique proton and carbon atom in the molecule gives rise to a distinct signal (resonance) in the spectrum, with its chemical shift (δ) indicating its electronic environment.
For this compound, the ¹H-NMR spectrum would show characteristic signals for the protons on the piperidine (B6355638) ring, the benzyl (B1604629) group, and the ethoxy substituent. The integration of these signals corresponds to the number of protons in each environment. Splitting patterns (multiplicity), governed by J-coupling, reveal the number of neighboring protons.
The ¹³C-NMR spectrum, typically recorded with complete proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts differentiate between aromatic, aliphatic (piperidine ring, benzylic methylene, and ethoxy carbons), and ether-linked carbons.
Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)
| Assignment | Predicted ¹H-NMR (δ, ppm) | Predicted ¹³C-NMR (δ, ppm) |
| Aromatic CH (C2', C4', C5', C6') | 6.7 - 7.2 | 113 - 145 |
| Aromatic C-O (C3') | - | 157 - 159 |
| Aromatic C-CH₂ (C1') | - | ~140 |
| O-CH₂ (Ethoxy) | ~4.0 (quartet) | ~63 |
| CH₃ (Ethoxy) | ~1.4 (triplet) | ~15 |
| Benzyl CH₂ | ~2.5 (doublet) | ~39 |
| Piperidine N-H | 1.5 - 2.5 (broad) | - |
| Piperidine CH (C2, C6, C3) | 1.6 - 3.1 (multiplets) | 45 - 60 |
| Piperidine CH₂ (C4, C5) | 1.1 - 1.8 (multiplets) | 24 - 35 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment maps the J-coupling between protons, typically over two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons within the piperidine ring, confirming their sequence. It would also reveal the coupling between the ethoxy CH₂ and CH₃ protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). researchgate.net This allows for the unambiguous assignment of carbon resonances based on their known proton assignments. For example, the proton signal at ~2.5 ppm would correlate with the benzylic carbon signal at ~39 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds (long-range ¹H-¹³C correlations). sdsu.edu HMBC is critical for connecting the different structural fragments. Key correlations would include:
From the benzylic CH₂ protons to the aromatic carbons (C1', C2', C6') and the piperidine C3 carbon, confirming the benzyl-piperidine linkage.
From the ethoxy CH₂ protons to the aromatic C3' carbon, confirming the position of the ethoxy group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies (wavenumbers, cm⁻¹), making IR an excellent tool for functional group identification. mdpi.com
For this compound, the IR spectrum would display key absorption bands confirming the presence of the piperidine N-H, aromatic and aliphatic C-H bonds, aromatic C=C bonds, and the C-O ether linkage.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H stretch | Secondary Amine (Piperidine) |
| 3000 - 3100 | C-H stretch | Aromatic |
| 2800 - 3000 | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1580 - 1600 | C=C stretch | Aromatic Ring |
| 1450 - 1500 | C=C stretch | Aromatic Ring |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information of a compound in the solid state. If a suitable single crystal of this compound can be grown, this technique can determine precise bond lengths, bond angles, and torsional angles.
Based on studies of similar substituted piperidines, it is expected that the piperidine ring would adopt a stable chair conformation. researchgate.net The analysis would reveal the orientation (axial or equatorial) of the 3-ethoxybenzyl substituent. Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, and how the molecules pack together in the crystal lattice.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for both the purification and purity assessment of chemical compounds. They separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of non-volatile compounds like this compound. Using a suitable column (e.g., C18) and mobile phase, the compound will elute at a characteristic retention time. The area of the main peak relative to the total area of all peaks in the chromatogram, often measured with a UV detector, provides a quantitative measure of purity (e.g., >98%).
Gas Chromatography-Mass Spectrometry (GC-MS): For compounds with sufficient volatility and thermal stability, GC-MS can also be used. The gas chromatograph separates the sample from any volatile impurities, and the mass spectrometer provides mass information for each eluting peak, aiding in the identification of both the main compound and any minor impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of chemical reactions and to quickly assess the purity of fractions during purification by column chromatography. mdpi.com
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. A reverse-phase HPLC (RP-HPLC) method is typically developed to separate the main compound from potential impurities generated during synthesis or degradation. nih.gov This method leverages a non-polar stationary phase and a polar mobile phase, causing more polar compounds to elute earlier than less polar compounds.
For the analysis of piperidine derivatives, a C18 column is frequently utilized as the stationary phase due to its hydrophobicity and separation efficiency. nih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution, commonly with an acidic modifier like phosphoric acid or formic acid to improve peak shape and resolution by protonating the basic piperidine nitrogen. nih.govresearchgate.net Detection is typically performed using an ultraviolet (UV) detector, as the benzene (B151609) ring in the 3-(3-Ethoxy-benzyl) moiety provides sufficient chromophoric activity. google.com
The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high percentage area for the main peak is indicative of high purity. The method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity. nih.gov
Table 1: Representative HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition | Purpose |
|---|---|---|
| Instrument | Agilent 1260/1290 Infinity II or similar | Provides high-pressure solvent delivery and precise sample injection. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Stationary phase for reverse-phase separation. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Creates a polar environment for separation; acid improves peak shape. |
| Gradient | Isocratic (e.g., 68% B) or Gradient Elution | To ensure optimal separation of the main peak from impurities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and retention times. nih.gov |
| Column Temp. | 30°C | Maintains consistent retention times and separation efficiency. nih.gov |
| Detector | UV-VIS Diode Array Detector (DAD) | Monitors the eluent for UV-absorbing compounds. |
| Wavelength | ~220-280 nm | Wavelength range where the benzyl moiety exhibits strong absorbance. google.com |
| Injection Vol. | 10 µL | Standard volume for introducing the sample onto the column. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile organic compounds. In the context of this compound, GC-MS is primarily applied to detect and identify residual solvents from the synthesis process or any volatile degradation products. ispub.com The sample is vaporized and separated based on boiling point and polarity in the gas chromatograph before being fragmented and detected by the mass spectrometer.
The GC separation is typically performed on a capillary column with a non-polar or mid-polar stationary phase. The mass spectrometer fragments the eluting compounds into characteristic ions. The resulting mass spectrum serves as a "molecular fingerprint," allowing for structural elucidation and definitive identification by comparing the fragmentation pattern to spectral libraries or by analyzing the fragmentation pathways.
For this compound, electron ionization (EI) would likely induce fragmentation at several key points. A primary fragmentation would be the cleavage of the bond between the piperidine ring and the benzyl group, which could lead to the formation of a stable tropylium (B1234903) ion (m/z 91) and a corresponding piperidine-containing fragment. Further fragmentation of the ethoxybenzyl moiety and the piperidine ring would also be expected, providing a detailed structural confirmation. researchgate.net
Table 2: Typical GC-MS Parameters for Volatile Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Instrument | Agilent 6890 GC with 5970 MS Detector or similar | Standard equipment for separating and identifying volatile compounds. |
| Column | HP-5MS (or similar 5% phenyl polysiloxane), 30 m x 0.25 mm, 0.25 µm film | A versatile, non-polar column suitable for a wide range of volatile analytes. |
| Carrier Gas | Helium at 1 mL/min | Inert gas to carry the sample through the column. |
| Injector Temp. | 250°C | Ensures rapid vaporization of the sample. |
| Oven Program | Start at 50°C, ramp to 280°C at 10°C/min | Separates compounds based on their boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, high-energy ionization that produces reproducible fragmentation patterns. |
| Mass Range | 40-550 m/z | Scans a wide range of mass-to-charge ratios to capture relevant fragments. |
Table 3: Predicted Key Mass Fragments for this compound
| m/z (Mass/Charge) | Possible Fragment Identity | Significance |
|---|---|---|
| 219 | [M]+ | Molecular ion peak, confirming the molecular weight. |
| 135 | [CH2-C6H4-OC2H5]+ | Ethoxybenzyl cation, resulting from cleavage at the piperidine ring. |
| 91 | [C7H7]+ | Tropylium ion, a common and stable fragment from benzyl groups. researchgate.net |
Conclusion and Future Research Directions
Synthesis and Biological Activity Summary for 3-(3-Ethoxy-benzyl)-piperidine Research
The synthesis of this compound can be approached through established methods for creating substituted piperidines. A primary and industrially scalable route involves the catalytic hydrogenation of the corresponding pyridine (B92270) precursor , 3-(3-ethoxybenzyl)pyridine. This method is widely used for its efficiency and the availability of various catalysts, such as platinum oxide (PtO2), rhodium, and iridium complexes, which can operate under varying conditions of temperature and pressure to achieve the desired reduction. asianpubs.orgnih.govchemrxiv.orgrsc.org The choice of catalyst and reaction conditions can be crucial for achieving high yields and stereoselectivity, particularly if chiral centers are introduced. chemrxiv.org
Alternative synthetic strategies for constructing the 3-substituted piperidine (B6355638) ring include intramolecular cyclization reactions and ring-expansion methods. For instance, the ring expansion of a suitably substituted pyrrolidine (B122466) derivative can provide a pathway to optically active 3-substituted piperidines. rsc.org
While direct biological data for this compound is not extensively documented in publicly available literature, the broader family of benzylpiperidine and related piperidine derivatives exhibits a wide range of pharmacological activities. academicjournals.orgijnrd.orgresearchgate.net These activities suggest potential therapeutic applications for this compound, as summarized in the table below.
| Potential Biological Activity | Relevant Molecular Targets |
| Central Nervous System (CNS) Activity | Sigma receptors, Histamine H3 receptors, Dopamine (B1211576) and Serotonin (B10506) transporters |
| Enzyme Inhibition | Tyrosinase, Acetylcholinesterase, Butyrylcholinesterase |
| Antimicrobial and Antioxidant Effects | Various bacterial and fungal strains, free radical scavenging |
| Analgesic Properties | Opioid receptors |
The benzylpiperidine moiety is a recognized pharmacophore that can interact with various biological targets. For example, derivatives have shown affinity for sigma receptors, which are implicated in neurological disorders. nih.gov Furthermore, the substitution pattern on the benzyl (B1604629) ring is known to influence the potency and selectivity of these compounds. nih.gov The presence of an ethoxy group at the meta position of the benzyl ring in this compound could modulate its lipophilicity and electronic properties, thereby influencing its binding affinity and pharmacokinetic profile.
Implications of Computational and Experimental Findings for this compound
Computational modeling, including molecular docking and quantitative structure-activity relationship (QSAR) studies, provides a powerful tool for predicting the biological potential of compounds like this compound. nih.govdovepress.comnih.gov By creating homology models of target receptors, researchers can simulate the binding of the ligand and identify key interactions that drive its affinity and selectivity. nih.gov
For this compound, docking studies could elucidate its binding mode within the active sites of various enzymes and receptors. For instance, modeling its interaction with tyrosinase could reveal whether the ethoxybenzyl group fits into hydrophobic pockets, a factor known to contribute to inhibitory potency in related compounds. nih.gov Similarly, docking with CNS targets like the sigma receptor could identify crucial hydrogen bonding or hydrophobic interactions. nih.gov
Experimental findings on related piperidine derivatives have significant implications for this compound. Structure-activity relationship (SAR) studies on analogous series of compounds consistently demonstrate that modifications to the benzyl ring and the piperidine core can dramatically alter biological activity. nih.govnih.gov For example, the position and nature of substituents on the aromatic ring can dictate selectivity for different receptor subtypes. nih.gov The ethoxy group in the subject compound is an important feature to consider in this context, as it can influence metabolic stability and receptor interaction.
Unanswered Questions and Emerging Research Avenues for this compound Derivatives
Despite the foundational knowledge from related compounds, several key questions regarding this compound remain unanswered, opening up exciting avenues for future research.
A primary unanswered question is the definitive biological activity profile of this compound. Comprehensive screening against a panel of biological targets is necessary to identify its primary mode of action and potential therapeutic applications.
Another critical area for investigation is the stereochemistry of the molecule. If a chiral center is present, the synthesis and biological evaluation of individual enantiomers are crucial, as different stereoisomers often exhibit distinct pharmacological properties.
Emerging research avenues for derivatives of this compound include:
Exploration of novel therapeutic targets: The versatility of the piperidine scaffold allows for its application in emerging areas of drug discovery, such as targeting protein-protein interactions or allosteric modulation of receptors. pmarketresearch.com
Development of multi-target ligands: Designing derivatives that can modulate multiple targets simultaneously is a promising strategy for treating complex multifactorial diseases like Alzheimer's. researchgate.net
Application in fragment-based drug discovery (FBDD): The 3-(3-ethoxybenzyl)piperidine core could serve as a valuable 3D fragment for building more complex and potent drug candidates. whiterose.ac.ukwhiterose.ac.uk
Investigation of "green" synthetic methodologies: The development of more environmentally friendly and efficient synthetic routes for piperidine derivatives is an ongoing area of interest. researchandmarkets.com
Potential for Further Academic Exploration and Theoretical Advancements
The study of this compound and its derivatives offers fertile ground for academic exploration and theoretical advancements. From a synthetic chemistry perspective, the development of novel, highly stereoselective synthetic methods for 3-substituted piperidines remains a challenge and an area of active research. nih.gov
Theoretically, this class of molecules provides an excellent platform for refining computational models. By synthesizing a library of derivatives with systematic variations in the substitution pattern and correlating their predicted and experimentally determined biological activities, researchers can improve the accuracy of QSAR models and docking algorithms. brieflands.com
Furthermore, investigating the conformational dynamics of the piperidine ring and its influence on receptor binding can contribute to a deeper understanding of ligand-receptor interactions. The flexibility of the piperidine scaffold is a key aspect of its prevalence in drug design, and theoretical studies can help to rationalize how this flexibility is harnessed for optimal biological activity. nih.govthieme-connect.com
Q & A
Q. Key Variables :
| Variable | Impact on Yield/Purity |
|---|---|
| Base (e.g., TEA vs. NaOH) | Affects reaction rate and byproduct formation. |
| Temperature | Higher temps (~80°C) improve kinetics but may degrade sensitive groups. |
| Solvent polarity | Polar aprotic solvents (e.g., DMF) enhance nucleophilicity. |
Methodological Tip : Monitor reaction progress via TLC or HPLC to optimize quenching time and minimize side products.
How can researchers characterize this compound, and what spectral discrepancies might arise?
Basic Question
- NMR : Expect peaks for the ethoxy group (δ ~1.3 ppm for CH3, δ ~4.0 ppm for OCH2) and aromatic protons (δ ~6.8–7.4 ppm). Piperidine protons appear as multiplets (δ ~1.5–2.8 ppm) .
- Mass Spectrometry : Molecular ion [M+H]+ should match the molecular formula (C14H21NO). Fragmentation patterns may include loss of ethoxy (-46 Da) or benzyl groups.
Q. Common Discrepancies :
- Aromatic peak splitting : May indicate regioisomers due to incomplete substitution.
- Baseline impurities : Often from residual solvents or unreacted starting materials. Use column chromatography or recrystallization for purification.
Advanced Tip : For ambiguous signals, employ 2D NMR (e.g., HSQC, HMBC) to resolve structural uncertainties .
What safety protocols are critical when handling this compound, given limited toxicity data?
Basic Question
Q. Risk Mitigation :
- Acute Exposure : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .
- Ecotoxicity : Avoid environmental release due to unknown bioaccumulation potential .
How can reaction yields be optimized using Design of Experiments (DoE) and flow chemistry?
Advanced Question
- DoE Approach : Vary factors like temperature, catalyst loading, and stoichiometry in a factorial design. Use software (e.g., JMP, Minitab) to identify interactions and optimal conditions .
- Flow Chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions. For example, use a microreactor to maintain precise temperature control during acylation .
Q. Case Study :
| Parameter | Low Level | High Level | Optimal |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 80 |
| Catalyst (mol%) | 5 | 15 | 10 |
| Residence Time (min) | 10 | 30 | 20 |
Outcome : Yield increased from 65% (batch) to 85% (flow) with reduced impurities .
How should researchers address contradictory biological activity data in literature?
Advanced Question
- Hypothesis Testing : Replicate assays under standardized conditions (e.g., cell lines, incubation time). For example, if antimicrobial activity is disputed, test against ATCC reference strains with positive/negative controls .
- Data Analysis : Use statistical tools (e.g., ANOVA) to compare results across studies. Adjust for variables like solvent (DMSO vs. saline) or concentration gradients .
Q. Example Workflow :
Literature Review : Compile IC50 values from PubChem and independent studies .
Meta-Analysis : Identify outliers and assess methodological differences (e.g., assay type, purity).
Re-evaluation : Perform dose-response curves with purified batches to confirm activity.
What computational strategies predict the binding affinity of this compound to biological targets?
Advanced Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs, kinases). Piperidine’s conformational flexibility may require ensemble docking .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze hydrogen bonding and hydrophobic interactions .
Q. Key Metrics :
- Binding Energy : ≤ -6 kcal/mol suggests strong affinity.
- Pharmacophore Features : Align ethoxy and benzyl groups with hydrophobic pockets.
How does this compound’s stability vary under different storage conditions?
Advanced Question
- Stress Testing : Expose the compound to heat (40°C), light, and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC:
| Condition | Degradation Products |
|---|---|
| Heat | De-ethoxylated analog |
| Light | Oxidized benzyl group |
What in vitro assays are suitable for evaluating its pharmacological potential?
Advanced Question
Q. Data Interpretation :
| Assay | Positive Result Threshold |
|---|---|
| MTT (IC50) | ≤ 10 μM |
| Microsomal Half-life | ≥ 30 minutes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
